molecular formula C33H34N4O6 B605794 (S)-Azelnidipine CAS No. 722455-09-6

(S)-Azelnidipine

Cat. No. B605794
M. Wt: 582.66
InChI Key: ZKFQEACEUNWPMT-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azelnidipine, (S)-, is an L-type calcium channel blocker (CCB). Studies have shown that in patients with hypertension (HT) and heart failure preserved ejection fraction (HFpEF), azelnidipine improved the severity of HF and cardiac sympathetic nerve activity compared with cilnidipine, an N-type CCB (Cat#326734).

Scientific Research Applications

Effect on Voltage-Dependent Ba2+ Currents

(S)-Azelnidipine, known for its use in treating hypertension, has been studied for its effects on Ca2+ channels in smooth muscle. Research shows its significant impact on spontaneous contractions and voltage-dependent L-type Ca2+ channels in guinea-pig portal vein (Zhu et al., 2006).

Antihypertensive Effect and Cardiovascular Protective Effects

This calcium channel antagonist demonstrates significant antihypertensive effects in patients with essential hypertension. Studies highlight its ability to reduce blood pressure comparably to other antihypertensive drugs. Besides lowering blood pressure, (S)-Azelnidipine also offers cardiovascular protective benefits, such as anti-oxidative action and improving systolic and diastolic function (Chen et al., 2015).

Method Development for UV-visible Spectrophotometric Analysis

A method for the UV-visible spectrophotometric analysis of (S)-Azelnidipine has been developed, providing a sensitive and accurate way to determine the drug's concentration in formulations. This method follows ICH guidelines and uses acetone as a medium (Richards et al., 2022).

Impact on Glucose Tolerance and Metabolic Disorders

Research indicates that (S)-Azelnidipine can improve insulin resistance and glucose tolerance by potentially inhibiting sympathetic nerve activity. Its anti-inflammatory and anti-oxidative effects make it a beneficial agent for hypertensive patients with glucose intolerance or metabolic disorders (Shimada et al., 2015).

Antioxidant Effect in Cultured Human Arterial Endothelial Cells

Studies have demonstrated the potent antioxidative effect of (S)-Azelnidipine in cultured human arterial endothelial cells under oxidative stress, suggesting significant clinical benefits in combination with its anti-hypertensive action (Shinomiya et al., 2004).

Pharmacological Profiles and Clinical Effects

(S)-Azelnidipine shows a stable antihypertensive effect with minimal tachycardia. Clinical studies have highlighted its efficacy in achieving 24-hour control of blood pressure with low incidence of adverse events, positioning it as a new generation calcium antagonist (Sada & Saito, 2003).

properties

CAS RN

722455-09-6

Product Name

(S)-Azelnidipine

Molecular Formula

C33H34N4O6

Molecular Weight

582.66

IUPAC Name

3,5-Pyridinedicarboxylic acid, 2-amino-1,4-dihydro-6-methyl-4-(3-nitrophenyl)-, 3-(1-(diphenylmethyl)-3-azetidinyl) 5-(1-methylethyl) ester, (4S)-

InChI

1S/C33H34N4O6/c1-20(2)42-32(38)27-21(3)35-31(34)29(28(27)24-15-10-16-25(17-24)37(40)41)33(39)43-26-18-36(19-26)30(22-11-6-4-7-12-22)23-13-8-5-9-14-23/h4-17,20,26,28,30,35H,18-19,34H2,1-3H3/t28-/m0/s1

InChI Key

ZKFQEACEUNWPMT-NDEPHWFRSA-N

SMILES

CC1=C([C@@H](C(=C(N1)N)C(=O)OC2CN(C2)C(c3ccccc3)c4ccccc4)c5cccc(c5)[N+](=O)[O-])C(=O)OC(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azelnidipine, (S)-, (S)-(+)-Azelnidipine, (S)-Azelnidipine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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